![molecular formula C17H13N B2594076 5,6-ジヒドロベンゾ[c]アクリジン CAS No. 16600-51-4](/img/structure/B2594076.png)
5,6-ジヒドロベンゾ[c]アクリジン
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
5,6-Dihydrobenzo[c]acridine is a member of the aza-polycyclic compound family, characterized by its tetracyclic structure comprising four fused cycles, including one pyridine ring and one partially hydrogenated cycle . This compound is not fully planar due to the presence of the partially hydrogenated ring, which introduces a degree of flexibility . Acridines and their derivatives have been of significant interest due to their broad range of properties and applications, including antibacterial, antimalarial, and anticancer activities .
科学的研究の応用
5,6-Dihydrobenzo[c]acridine has a wide range of scientific research applications:
作用機序
Target of Action
5,6-Dihydrobenzo[c]acridine is a member of the large aza-polycyclic compound family . The primary targets of 5,6-Dihydrobenzo[c]acridine are believed to be DNA and related enzymes . According to recent biophysical research, 5,6-Dihydrobenzo[c]acridine derivatives may effectively attach to and stabilize the c-KIT G-quadruplex with significant selectivity towards duplex DNA .
Mode of Action
The mode of action of 5,6-Dihydrobenzo[c]acridine primarily involves DNA intercalation . This process is driven by charge transfer and π-stacking interactions, which sandwich the polyaromatic chromophore between the base pairs of the double helix and eventually cause the helical structure to unwind .
Biochemical Pathways
The interaction of 5,6-Dihydrobenzo[c]acridine with DNA and related enzymes affects various biochemical pathways. The stabilization of the c-KIT G-quadruplex by 5,6-Dihydrobenzo[c]acridine derivatives can influence the regulation of gene expression . .
Result of Action
The molecular and cellular effects of 5,6-Dihydrobenzo[c]acridine’s action are primarily related to its interaction with DNA. By intercalating DNA, 5,6-Dihydrobenzo[c]acridine can disrupt normal DNA function, potentially leading to cell death . This property has led to interest in 5,6-Dihydrobenzo[c]acridine as a potential anti-cancer agent .
Action Environment
The action, efficacy, and stability of 5,6-Dihydrobenzo[c]acridine can be influenced by various environmental factors. For instance, the presence of other molecules can affect the ability of 5,6-Dihydrobenzo[c]acridine to intercalate DNA . .
Safety and Hazards
生化学分析
Biochemical Properties
5,6-Dihydrobenzo[c]acridine plays a significant role in biochemical reactions, particularly in its interactions with DNA. It has been shown to intercalate into DNA, stabilizing the c-KIT G-quadruplex with significant selectivity towards duplex DNA . This interaction can inhibit the activity of topoisomerase and telomerase enzymes, which are crucial for DNA replication and cell division . Additionally, 5,6-Dihydrobenzo[c]acridine interacts with various proteins and enzymes, including those involved in DNA repair and cell signaling pathways .
Cellular Effects
The effects of 5,6-Dihydrobenzo[c]acridine on cells are profound. It has been shown to induce cytotoxicity in various cancer cell lines, including breast cancer and leukemia cells . This compound influences cell function by intercalating into DNA, thereby disrupting cell signaling pathways and gene expression . It also affects cellular metabolism by inhibiting key enzymes involved in metabolic processes .
Molecular Mechanism
At the molecular level, 5,6-Dihydrobenzo[c]acridine exerts its effects primarily through DNA intercalation. This binding interaction disrupts the normal function of DNA, leading to the inhibition of topoisomerase and telomerase enzymes . Additionally, 5,6-Dihydrobenzo[c]acridine can induce frameshift mutations by causing small insertions or deletions in nucleotide sequences . These molecular mechanisms contribute to its cytotoxic effects on cancer cells .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 5,6-Dihydrobenzo[c]acridine have been observed to change over time. The compound is relatively stable, but its degradation products can also exhibit biological activity . Long-term studies have shown that 5,6-Dihydrobenzo[c]acridine can cause sustained inhibition of cell proliferation and induce apoptosis in cancer cells . These effects are consistent in both in vitro and in vivo studies .
Dosage Effects in Animal Models
The effects of 5,6-Dihydrobenzo[c]acridine vary with different dosages in animal models. At low doses, it can effectively inhibit tumor growth without causing significant toxicity . At higher doses, 5,6-Dihydrobenzo[c]acridine can induce toxic effects, including damage to healthy tissues and organs . Threshold effects have been observed, where a certain dosage is required to achieve therapeutic effects without causing adverse reactions .
Metabolic Pathways
5,6-Dihydrobenzo[c]acridine is involved in several metabolic pathways. It undergoes phase I metabolism, where it is oxidized by cytochrome P450 enzymes . The metabolites of 5,6-Dihydrobenzo[c]acridine can also interact with DNA and proteins, contributing to its biological activity . Additionally, this compound can affect metabolic flux and alter the levels of various metabolites in cells .
Transport and Distribution
Within cells and tissues, 5,6-Dihydrobenzo[c]acridine is transported and distributed through interactions with transporters and binding proteins . It can accumulate in specific cellular compartments, such as the nucleus, where it exerts its effects on DNA . The localization and accumulation of 5,6-Dihydrobenzo[c]acridine are influenced by its chemical structure and the presence of specific targeting signals .
Subcellular Localization
The subcellular localization of 5,6-Dihydrobenzo[c]acridine is primarily in the nucleus, where it intercalates into DNA . This localization is facilitated by targeting signals and post-translational modifications that direct the compound to specific compartments . The activity and function of 5,6-Dihydrobenzo[c]acridine are closely linked to its subcellular localization, as it exerts its effects by interacting with nuclear DNA and associated proteins .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5,6-Dihydrobenzo[c]acridine typically involves the cyclization of 2-arylamino benzoic acids. One common method is the Ullmann condensation reaction of 2-bromobenzoic acid with various anilines, followed by cyclization using polyphosphoric acid (PPA) . Another approach involves palladium-catalyzed regioselective alkoxylation via C-H bond activation, which allows for the selective formation of C-O bonds using palladium acetate (Pd(OAc)2) and iodobenzene diacetate (PhI(OAc)2) as the oxidant .
Industrial Production Methods
Industrial production methods for 5,6-Dihydrobenzo[c]acridine are not extensively documented. the use of palladium-catalyzed reactions and other catalytic processes is likely to be employed due to their efficiency and selectivity .
化学反応の分析
Types of Reactions
5,6-Dihydrobenzo[c]acridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the hydrogenation state of the compound.
Substitution: Substitution reactions, such as alkoxylation, can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include iodobenzene diacetate (PhI(OAc)2).
Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Palladium acetate (Pd(OAc)2) is commonly used in substitution reactions.
Major Products
The major products formed from these reactions include various substituted acridine derivatives, which can have different functional groups attached to the acridine core .
類似化合物との比較
Similar Compounds
Acridine: A parent compound with a similar structure but without the partially hydrogenated ring.
Benzo[c]acridine: Similar to 5,6-Dihydrobenzo[c]acridine but fully aromatic.
Quinacrine: A derivative of acridine with antimalarial properties.
Uniqueness
5,6-Dihydrobenzo[c]acridine is unique due to its partially hydrogenated ring, which introduces flexibility and allows for selective functionalization via C-H bond activation . This flexibility and the ability to form various substituted derivatives make it a valuable compound in both research and industrial applications .
特性
IUPAC Name |
5,6-dihydrobenzo[c]acridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13N/c1-3-7-15-12(5-1)9-10-14-11-13-6-2-4-8-16(13)18-17(14)15/h1-8,11H,9-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYDRVNADJTZXEM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC3=CC=CC=C3N=C2C4=CC=CC=C41 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
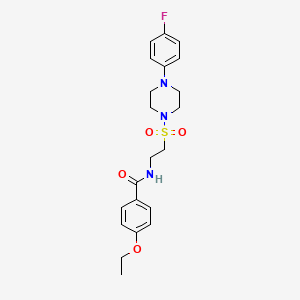
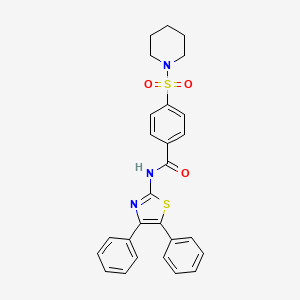

![3-[(3-Chlorophenyl)methyl]-1,3,9-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2593996.png)
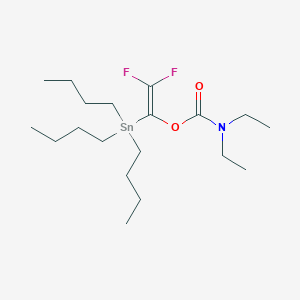
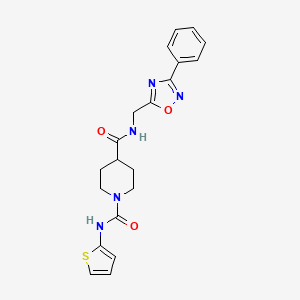
![N-(1H-benzo[d]imidazol-2-yl)-6-(benzyloxy)pyrimidine-4-carboxamide](/img/structure/B2593999.png)
![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-3,4-dimethylbenzenesulfonamide](/img/structure/B2594002.png)
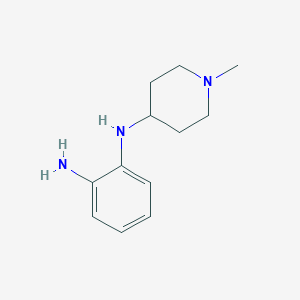
![2-[4-(1,2,4-Triazol-4-yl)phenyl]ethanamine;dihydrochloride](/img/structure/B2594006.png)
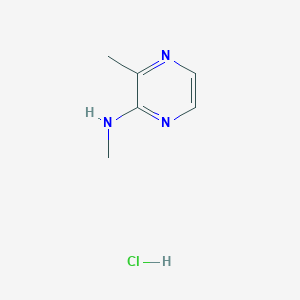
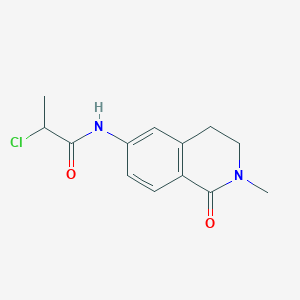
![N-(4-nitrophenyl)-2-(3-oxo-1,2,3,4-tetrahydronaphtho[1,8-ef][1,4]diazepin-2-yl)acetamide](/img/structure/B2594012.png)

